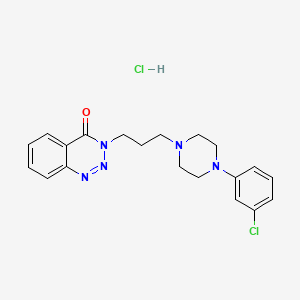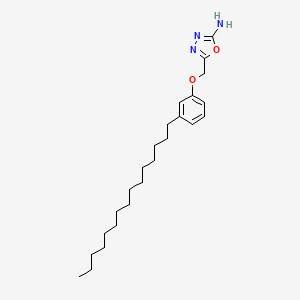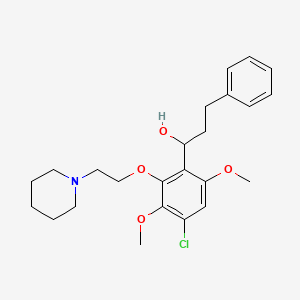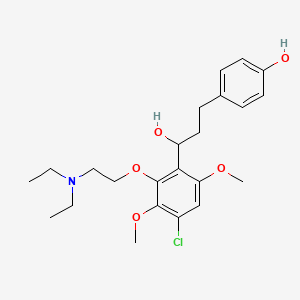
alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes chloro, diethylamino, ethoxy, dimethoxy, and hydroxybenzene groups, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol typically involves condensation reactions, the use of transition metal complexes, and reactions with elemental selenium. The process may include steps such as:
Condensation Reaction: Combining N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium.
Transition Metal Complexes: Utilizing metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pd(II) to form complexes.
Demethylation Reactions: Employing hydrogen bromide and boron tribromide as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions involving halogens or other substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phenols, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in metal complexes with biological activity.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance.
作用机制
The mechanism of action of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, influencing cellular processes like apoptosis, signal transduction, and gene expression .
相似化合物的比较
Similar Compounds
Uniqueness
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming stable complexes with transition metals makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88770-79-0 |
|---|---|
分子式 |
C23H32ClNO5 |
分子量 |
438.0 g/mol |
IUPAC 名称 |
4-[3-[4-chloro-2-[2-(diethylamino)ethoxy]-3,6-dimethoxyphenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C23H32ClNO5/c1-5-25(6-2)13-14-30-23-21(20(28-3)15-18(24)22(23)29-4)19(27)12-9-16-7-10-17(26)11-8-16/h7-8,10-11,15,19,26-27H,5-6,9,12-14H2,1-4H3 |
InChI 键 |
KYUBCGWMYANORF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=C(C(=CC(=C1OC)Cl)OC)C(CCC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




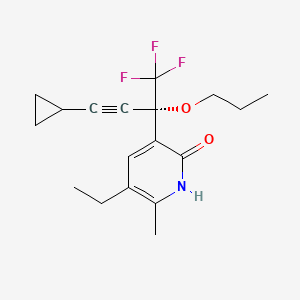
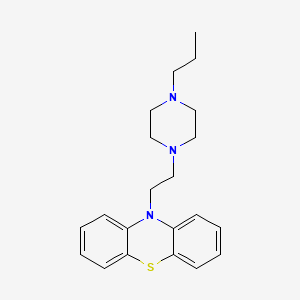
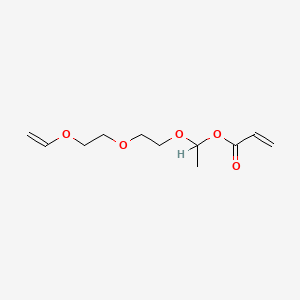
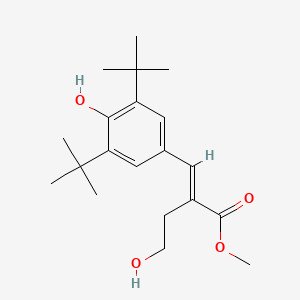
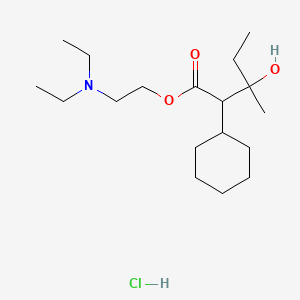
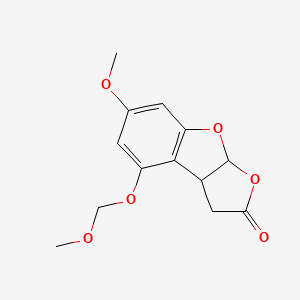
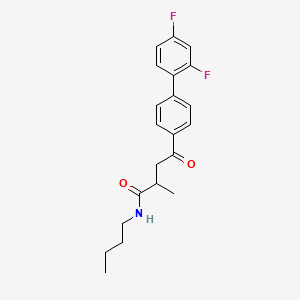
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
